rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of bicyclo[4.1.0]heptene and is characterized by the presence of three methyl groups attached to the bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method involves the use of platinum (II) or gold (I) catalysts to facilitate the cycloisomerization process . The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes using similar transition metal catalysts. The scalability of the cycloisomerization reaction allows for efficient production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons .
Scientific Research Applications
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has been studied for its applications in:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene exerts its effects involves the interaction of its bicyclic structure with various molecular targets. The compound’s unique structure allows it to participate in ring-opening reactions, which are driven by the release of cyclopropyl ring strain. This ring strain provides the thermodynamic driving force for reactions, while the double bond within the skeleton offers the kinetic opportunity to initiate ring-opening via coordination to metal species .
Comparison with Similar Compounds
Similar Compounds
(1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
Bicyclo[3.2.0]hept-2-en-6-one: This compound is a precursor to Corey’s lactone and has a different bicyclic framework.
Uniqueness
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the presence of a double bond within the bicyclic structure. This unique configuration imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H16 |
---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7?,8-,9+/m1/s1 |
InChI Key |
LGNSZMLHOYDATP-ASODMVGOSA-N |
Isomeric SMILES |
CC1C[C@H]2[C@H](C2(C)C)C=C1 |
Canonical SMILES |
CC1CC2C(C2(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.